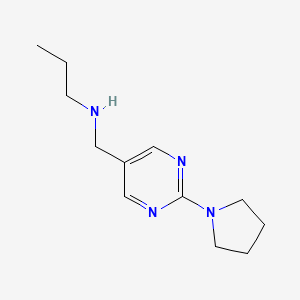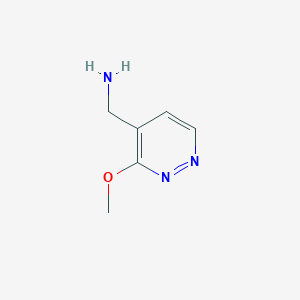
5-(Azetidin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-2-yl)pyrimidine: is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-2-yl)pyrimidine can be achieved through various methods. . This method efficiently produces functionalized azetidines, which can then be further modified to incorporate the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts, such as molecular iodine, and microwave irradiation can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Azetidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The azetidine ring can also interact with various biological targets, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures.
Pyrrolidine derivatives: These compounds have a five-membered ring with one nitrogen atom, similar to azetidine but with different ring strain and properties.
Indol derivatives: These compounds contain an indole ring, which is structurally different but can exhibit similar biological activities.
Uniqueness: 5-(Azetidin-2-yl)pyrimidine is unique due to its combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C7H9N3 |
|---|---|
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
5-(azetidin-2-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-10-7(1)6-3-8-5-9-4-6/h3-5,7,10H,1-2H2 |
InChI-Schlüssel |
RYNJGGJZWQMOQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



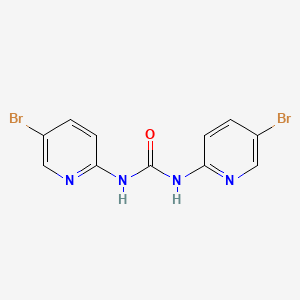
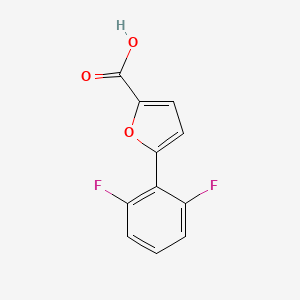
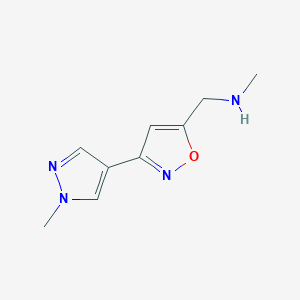
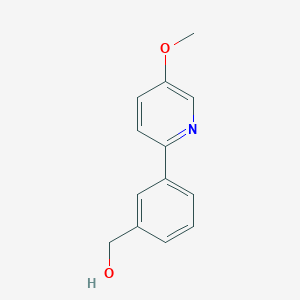


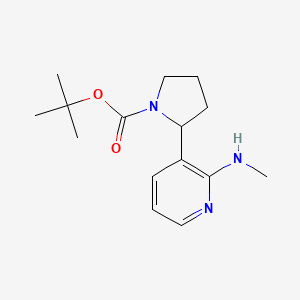
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)



